2-Fluoro-4-phenylbenzoic acid chemical properties
2-Fluoro-4-phenylbenzoic acid chemical properties
An In-depth Technical Guide to 2-Fluoro-4-phenylbenzoic Acid: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Fluoro-4-phenylbenzoic acid, a fluorinated biaryl carboxylic acid of significant interest to researchers and professionals in drug development and organic synthesis. We will delve into its core chemical properties, established synthesis protocols, spectroscopic signature, and functional applications, grounding the discussion in established chemical principles and field-proven insights.
Introduction: The Strategic Value of Fluorinated Biaryl Scaffolds
2-Fluoro-4-phenylbenzoic acid (also known as 3-fluoro-4-biphenylcarboxylic acid) belongs to a class of compounds that are highly valued in medicinal chemistry. The biaryl motif is a common scaffold in many biologically active molecules, while the strategic incorporation of a fluorine atom can profoundly influence a compound's pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity and small size can modulate acidity, lipophilicity, metabolic stability, and binding affinity, making it a powerful tool in drug design.[1] This guide serves as a technical resource for understanding and utilizing this versatile building block.
Core Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is critical for its effective use in a laboratory setting. The key properties of 2-Fluoro-4-phenylbenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 505082-76-8 | [2][3] |
| Molecular Formula | C₁₃H₉FO₂ | [4] |
| Molecular Weight | 216.21 g/mol | [4] |
| Appearance | Pale gray to white solid/powder | [5] (Inferred from similar compounds) |
| Melting Point | Data not available; similar compounds like 4-phenylbenzoic acid melt at 220-225 °C.[6] | N/A |
| Solubility | Generally insoluble in water, soluble in organic solvents like alcohol and ether.[6] | N/A |
| pKa | Estimated around 4.0-4.2 due to the electron-withdrawing fluorine atom. | (Predicted) |
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most direct and widely adopted method for synthesizing 2-Fluoro-4-phenylbenzoic acid and its analogs is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[7][8] This Nobel Prize-winning reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[8]
The logical pathway involves coupling a fluorinated bromobenzoic acid with phenylboronic acid.
Caption: General synthesis workflow for 2-Fluoro-4-phenylbenzoic acid.
Mechanism of Action: The Suzuki Catalytic Cycle
The efficacy of the Suzuki reaction lies in its well-defined catalytic cycle, which reliably generates the desired product with high yield. The process is a self-validating system where the palladium catalyst is regenerated at the end of each cycle.
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Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (2-fluoro-4-bromobenzoic acid), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation : The organoboron species (phenylboronic acid), activated by a base, transfers its organic group to the palladium complex, displacing the halide.[9]
-
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated as the final biaryl product. The catalyst is reduced back to its Pd(0) state, ready to begin a new cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Laboratory Protocol (Adapted for Biaryl Carboxylic Acid Synthesis)
The following protocol is a representative procedure for a Suzuki coupling reaction to synthesize a biaryl carboxylic acid.[7][10]
-
Reactor Setup : To a round-bottom flask equipped with a condenser and magnetic stirrer, add 2-fluoro-4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0-3.0 eq).
-
Solvent Addition : Add a solvent mixture, typically an organic solvent like toluene or ethanol mixed with water (e.g., 3:1 v/v).[7][10]
-
Degassing : Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd/C or a ligand-containing complex, 0.5-5 mol%).[7]
-
Reaction : Heat the mixture to reflux (typically 80-100 °C) and stir for 2-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup : After cooling to room temperature, acidify the aqueous layer with HCl to precipitate the carboxylic acid product.
-
Purification : Filter the crude product and wash with water. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-Fluoro-4-phenylbenzoic acid.
Spectroscopic and Structural Analysis
Characterization of the final product is essential for confirming its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR : The spectrum will show complex multiplets in the aromatic region (approx. 7.0-8.2 ppm). The fluorine atom will cause splitting of adjacent proton signals (H-F coupling). The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).
-
¹³C NMR : Aromatic carbons will appear between 115-165 ppm. The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF ≈ 250 Hz). The carbonyl carbon of the carboxylic acid will be observed around 165-170 ppm.[11][12]
Infrared (IR) Spectroscopy
The IR spectrum provides confirmation of key functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| O-H Stretch (Carboxylic Acid) | Broad band, ~2500-3300 |
| C=O Stretch (Carboxylic Acid) | Strong, sharp band, ~1680-1710 |
| C-F Stretch | Strong band, ~1100-1250 |
| C=C Stretch (Aromatic) | Medium bands, ~1450-1600 |
Note: The IR data is inferred from characteristic absorption bands of similar compounds like 4-hydroxybenzoic acid and 2-fluorobenzoic acid.[13][14]
Reactivity and Applications in Drug Discovery
The chemical reactivity of 2-Fluoro-4-phenylbenzoic acid is dominated by its two primary functional features: the carboxylic acid group and the fluorinated biaryl core.
-
Carboxylic Acid Reactivity : The carboxyl group can readily undergo standard transformations such as esterification (reaction with an alcohol under acidic conditions) and amidation (conversion to an acid chloride followed by reaction with an amine) to create diverse libraries of compounds for screening.
-
Influence of Fluorine : The electron-withdrawing nature of the fluorine atom increases the acidity (lowers the pKa) of the carboxylic acid compared to its non-fluorinated analog. In a drug development context, this fluorine atom is crucial. It can enhance binding to target proteins through favorable electrostatic interactions and can block sites of metabolic oxidation, thereby increasing the drug's half-life and bioavailability.[1]
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly for developing anti-inflammatory agents, anti-cancer therapies, and treatments for metabolic diseases.[5][15] Its structure allows for the creation of complex molecules with potential therapeutic properties.[5]
Safety and Handling
As with any laboratory chemical, proper handling is essential. The following information is based on safety data for structurally similar compounds.
-
Hazard Identification : Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[16][17]
-
Precautionary Statements :
-
Prevention : Wash hands thoroughly after handling. Wear protective gloves, eye protection, and face protection. Avoid breathing dust.[16][18]
-
First Aid :
-
IF IN EYES : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.
-
IF ON SKIN : Wash with plenty of soap and water.[16]
-
IF INHALED : Remove person to fresh air and keep comfortable for breathing.[16]
-
-
-
Storage : Store in a dry, cool, and well-ventilated place. Keep the container tightly closed.[5][18]
Conclusion
2-Fluoro-4-phenylbenzoic acid is a strategically important building block for chemical synthesis. Its fluorinated biaryl structure offers a unique combination of properties that are highly advantageous in the field of drug discovery. A thorough understanding of its synthesis, particularly via Suzuki-Miyaura coupling, along with its spectroscopic and reactive characteristics, enables researchers to effectively leverage this compound in the creation of novel and complex molecules with significant therapeutic potential.
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Xue, Z., et al. (2022). Pd/C-Catalyzed Synthesis of 4-Bibenzoic Acid via Suzuki-Miyaura Coupling Reaction. University Chemistry. [Link]
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Royal Society of Chemistry. Supporting Information. Retrieved from RSC Publishing. [Link]
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Fisher Scientific. (2009, September 26). SAFETY DATA SHEET. Retrieved from Fisher Scientific. [Link]
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Organic Chemistry Portal. Suzuki Coupling. Retrieved from Organic Chemistry Portal. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Fluoro-4-methoxybenzoic Acid in Modern Pharmaceutical Synthesis. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Cheméo. Chemical Properties of 4-Fluoro-2-trifluoromethylbenzoic acid, phenyl ester. Retrieved from Cheméo. [Link]
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ChemBK. 4-Phenylbenzoic acid. Retrieved from ChemBK. [Link]
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PubMed. Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. Retrieved from PubMed. [Link]
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ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. Retrieved from ResearchGate. [Link]
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